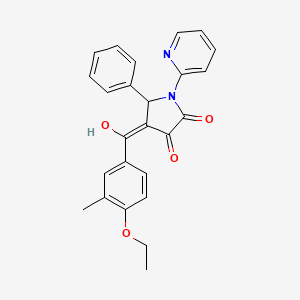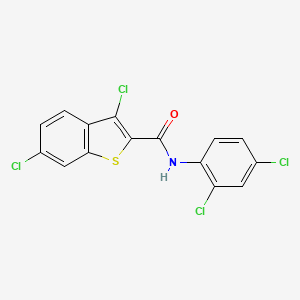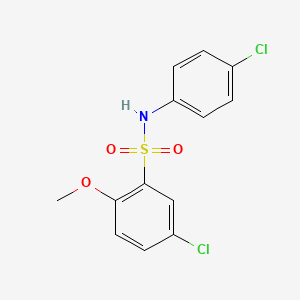![molecular formula C13H17ClN2O4S B11134704 N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopropyl-N~2~-methylglycinamide](/img/structure/B11134704.png)
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopropyl-N~2~-methylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopropyl-N~2~-methylglycinamide is a synthetic organic compound characterized by its unique chemical structure, which includes a sulfonyl group attached to a 5-chloro-2-methoxyphenyl ring, a cyclopropyl group, and a glycinamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopropyl-N~2~-methylglycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Sulfonyl Chloride Intermediate: The process begins with the chlorination of 5-chloro-2-methoxybenzenesulfonic acid to form the corresponding sulfonyl chloride.
Amidation Reaction: The sulfonyl chloride is then reacted with N-cyclopropyl-N-methylglycinamide in the presence of a base such as triethylamine to yield the final product.
The reaction conditions often involve maintaining a controlled temperature and using an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopropyl-N~2~-methylglycinamide may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopropyl-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide or potassium carbonate and are carried out in polar solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Corresponding amine or thiol derivatives.
Scientific Research Applications
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopropyl-N~2~-methylglycinamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an inhibitor of certain enzymes.
Chemical Biology: Researchers use it to probe the mechanisms of sulfonamide-based inhibitors and their interactions with proteins.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopropyl-N~2~-methylglycinamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The compound may also interfere with signaling pathways by binding to receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopropylglycinamide
- N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycinamide
- N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide
Uniqueness
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopropyl-N~2~-methylglycinamide is unique due to the presence of both a cyclopropyl group and a methyl group on the glycinamide moiety, which may confer distinct steric and electronic properties. These features can influence its binding affinity and specificity towards biological targets, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C13H17ClN2O4S |
|---|---|
Molecular Weight |
332.80 g/mol |
IUPAC Name |
2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]-N-cyclopropylacetamide |
InChI |
InChI=1S/C13H17ClN2O4S/c1-16(8-13(17)15-10-4-5-10)21(18,19)12-7-9(14)3-6-11(12)20-2/h3,6-7,10H,4-5,8H2,1-2H3,(H,15,17) |
InChI Key |
DFDSTUQRWXOXBU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)NC1CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(diethylsulfamoyl)-4-methylphenyl]-2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11134629.png)
![ethyl 4-(5-{(E)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11134638.png)
![(5Z)-3-benzyl-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11134648.png)
![2-[(4-Ethoxy-benzenesulfonyl)-ethyl-amino]-N-pyridin-4-ylmethyl-acetamide](/img/structure/B11134661.png)
![dimethyl 4-(4-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11134665.png)
![N-{6-tert-butyl-3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide](/img/structure/B11134668.png)
![(5Z)-5-(3-nitrobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11134671.png)

![3-[(5Z)-5-(4-methylbenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]naphthalen-2-yl acetate](/img/structure/B11134682.png)
![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11134684.png)

![2-(4-fluorophenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11134696.png)
![6-imino-N,7-bis[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11134698.png)
